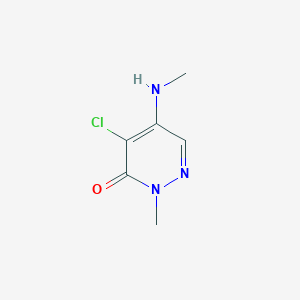

2(1H)-Pyrimidinone, 5-phenoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2(1H)-Pyrimidinone, 5-phenoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of several biologically active compounds, and its unique chemical structure makes it a valuable tool in drug discovery research. In

Aplicaciones Científicas De Investigación

Bronchodilator and Antiulcer Activities

A series of 5-phenoxy-2(1H)-pyrimidinones were evaluated for their potential as bronchodilators and antiulcer agents. Compounds in this series demonstrated significant bronchodilator activity, with some showing greater effectiveness than theophylline. Additionally, certain analogues exhibited potent antiulcer effects, outperforming the clinically used antiulcer agent carbenoxolone (Lipinski et al., 1980).

Glucose Control in Type 2 Diabetes

2(1H)-pyrimidinone,5-(3-methylphenoxy) (MLR-1023) is being explored as a treatment for type 2 diabetes. Studies revealed that MLR-1023 effectively reduced blood glucose levels without increasing insulin secretion. It works by allosterically activating the Lyn kinase, a nonreceptor-linked Src-related tyrosine kinase, crucial for glucose lowering (Saporito et al., 2012).

Metal Complexation and Environmental Applications

A hydroxypyrimidinone-functionalized sepharose, derived from 2(1H)-pyrimidinone, was developed for its metal chelating capacity. This compound demonstrated high efficiency in sequestering metal ions, suggesting potential environmental applications for metal ion removal (Esteves et al., 2005).

Radiosensitization in Cancer Treatment

5-Iodo-2-pyrimidinone-2′-deoxyribose (IPdR), a pyrimidinone nucleoside prodrug, was investigated for its potential as a radiosensitizer in cancer treatment. Studies indicated that IPdR could effectively enhance radiosensitivity in certain cancer cell types, offering a promising approach for improving radiotherapy outcomes (Seo et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenoxy-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-11-6-9(7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSOGQHYZMXAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CNC(=O)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)

![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![6-Chlorothieno[3,2-b]furan](/img/structure/B2581887.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2581891.png)